molecular formula C23H19N3O5 B2730817 N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1797139-44-6

N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2730817
CAS No.: 1797139-44-6
M. Wt: 417.421
InChI Key: JRPOBEIVAMRGGP-UHFFFAOYSA-N
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Description

N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a benzo[d][1,4]dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can yield amines .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .

Biology

In biology, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Research in this area could lead to the development of new therapeutic agents .

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for further study .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-14-21(30-18-10-5-4-9-17(18)29-14)23(27)24-16-8-3-2-7-15(16)13-20-25-22(26-31-20)19-11-6-12-28-19/h2-12,14,21H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPOBEIVAMRGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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